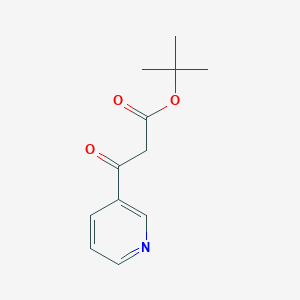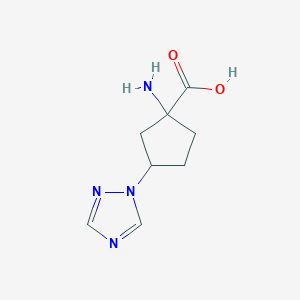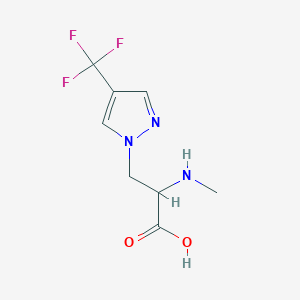
Tert-butyl3-oxo-3-(pyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a pyridine ring, and a keto group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate typically involves the esterification of 3-oxo-3-(pyridin-3-yl)propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(pyridin-3-yl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(pyridin-3-yl)propanoate.
Substitution: Formation of various substituted esters and amides.
Aplicaciones Científicas De Investigación
tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The keto group can form hydrogen bonds with enzymes and receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-oxobutanoate
- tert-Butyl 3-oxo-3-(pyridin-2-yl)propanoate
- tert-Butyl 3-oxo-3-(pyridin-4-yl)propanoate
Uniqueness
tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate is unique due to the position of the pyridine ring, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
tert-butyl 3-oxo-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)7-10(14)9-5-4-6-13-8-9/h4-6,8H,7H2,1-3H3 |
Clave InChI |
ABKUREPTRZJEOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)











![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
